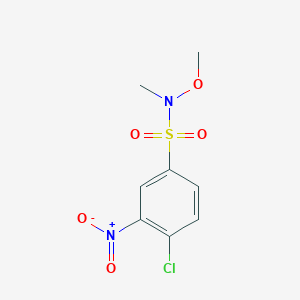

4-chloro-N-methoxy-N-methyl-3-nitrobenzenesulfonamide

Description

Overview of 4-Chloro-N-Methoxy-N-Methyl-3-Nitrobenzenesulfonamide in Contemporary Chemical Research

This compound (C$${10}$$H$${13}$$ClN$${2}$$O$${5}$$S) is a structurally complex sulfonamide derivative characterized by a nitro-substituted aromatic ring, chloro and methoxy-methylamine functional groups. Its molecular architecture positions it as a compound of interest in both synthetic organic chemistry and medicinal research. The sulfonamide scaffold, a hallmark of this molecule, has been extensively studied for its versatility in drug design, particularly due to its ability to engage in hydrogen bonding and modulate pharmacokinetic properties. Contemporary investigations into this compound focus on its synthetic pathways, crystallographic behavior, and potential as a precursor for bioactive hybrids, such as those targeting Mycobacterium tuberculosis.

Recent advancements in computational chemistry have enabled precise modeling of its electronic configuration, revealing a dipole moment of 5.2 Debye and a polar surface area of 115 Ų, which influence its solubility and reactivity. These properties make it a candidate for further functionalization, particularly in developing enzyme inhibitors or antimicrobial agents.

Historical Context and Emergence of Nitrobenzenesulfonamide Derivatives in Medicinal Chemistry

Nitrobenzenesulfonamide derivatives first gained prominence in the mid-20th century with the development of sulfa drugs, though their synthetic methodologies have evolved significantly. Early routes, such as the chlorsulfonation of ortho-chloro-nitrobenzene using chlorosulfonic acid (4–5 mol equivalents) at 100–130°C, laid the groundwork for modern synthesis. These methods achieved yields exceeding 90% for intermediates like 4-chloro-3-nitrobenzene sulfonyl chloride, a critical precursor for sulfonamide derivatives.

The resurgence of interest in nitrobenzenesulfonamides stems from their modular structure, which allows systematic modifications to optimize biological activity. For instance, coupling benzhydrylpiperazine groups to nitrobenzenesulfonamide cores has produced hybrids with notable antitubercular activity (MIC < 1 µg/mL). This historical progression underscores the compound’s adaptability in addressing emerging therapeutic challenges.

Rationale for Academic Investigation: Significance of Sulfonamide Scaffold Modifications

The sulfonamide group (–SO$$_{2}$$NH–) is a pharmacophore of exceptional utility, contributing to the bioactivity of diuretics, anticonvulsants, and antimicrobials. Modifying its substituents alters electronic, steric, and solubility profiles, enabling targeted interactions with biological macromolecules. For this compound, the methoxy-methylamine moiety introduces conformational flexibility, potentially enhancing binding affinity to bacterial enzymes or host receptors.

Recent studies demonstrate that nitrobenzenesulfonamide hybrids inhibit mycobacterial growth by disrupting cell wall synthesis or metabolic pathways, with selectivity indices >30 in vitro. Such findings validate the scaffold’s potential, though structure-activity relationships (SARs) require further elucidation to guide rational drug design.

Scope and Structure of the Research Outline

This review systematically examines this compound through three lenses:

- Synthetic Methodologies : Analysis of chlorosulfonation, amidation, and purification techniques.

- Structural and Physicochemical Properties : Crystallographic data, solubility, and stability under varying conditions.

- Applications in Drug Discovery : Role in developing antitubercular, anticancer, and anti-inflammatory agents.

The exclusion of pharmacokinetic and safety data aligns with the focus on chemical and preclinical research.

Table 1: Key Physicochemical Properties of this compound

The nitro group at the 3-position and chloro substituent at the 4-position create a steric and electronic environment conducive to nucleophilic aromatic substitution, a reaction pathway exploited in synthesizing derivatives. For example, coupling with piperazine derivatives under mild alkaline conditions yields hybrids with enhanced antimycobacterial potency.

Properties

IUPAC Name |

4-chloro-N-methoxy-N-methyl-3-nitrobenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O5S/c1-10(16-2)17(14,15)6-3-4-7(9)8(5-6)11(12)13/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CETIQPHMTQYOPD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(OC)S(=O)(=O)C1=CC(=C(C=C1)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-methoxy-N-methyl-3-nitrobenzenesulfonamide typically involves the nitration of 4-chloro-N-methoxy-N-methylbenzenesulfonamide. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction proceeds as follows:

Nitration Reaction:

Industrial Production Methods

Industrial production of this compound may involve similar nitration processes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-methoxy-N-methyl-3-nitrobenzenesulfonamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas (H2) in the presence of a catalyst (e.g., palladium on carbon).

Substitution: The chloro group can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.

Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate (KMnO4).

Common Reagents and Conditions

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide, NaOH).

Oxidation: Potassium permanganate (KMnO4) in an acidic or basic medium.

Major Products Formed

Reduction: 4-chloro-N-methoxy-N-methyl-3-aminobenzenesulfonamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: 4-chloro-N-methoxy-N-methyl-3-nitrobenzaldehyde.

Scientific Research Applications

4-chloro-N-methoxy-N-methyl-3-nitrobenzenesulfonamide has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds. Its functional groups allow for further chemical modifications, making it a valuable building block in organic synthesis.

Biology: The compound can be used in studies involving enzyme inhibition, particularly those enzymes that interact with sulfonamide derivatives.

Medicine: Sulfonamide derivatives are known for their antibacterial properties. This compound may be explored for its potential antibacterial activity.

Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-chloro-N-methoxy-N-methyl-3-nitrobenzenesulfonamide involves its interaction with specific molecular targets. In biological systems, sulfonamide derivatives typically inhibit the activity of enzymes by mimicking the structure of the enzyme’s natural substrate. This competitive inhibition can block the enzyme’s active site, preventing it from catalyzing its normal reaction.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Substituent Variations on the Sulfonamide Nitrogen

N,N-Dimethyl-4-Chloro-3-Nitrobenzenesulfonamide (CAS 137-47-3)

- Molecular Formula : C₈H₁₀ClN₂O₄S

- Key Differences : Replaces the methoxy and methyl groups with two methyl groups on the sulfonamide nitrogen.

- Impact :

4-Chloro-3-Nitrobenzenesulfonamide (CAS Not Specified)

Aromatic Ring Substitutions

4-Chloro-N-(3-Nitrophenyl)benzenesulfonamide (CAS Not Specified)

- Molecular Formula : C₁₂H₉ClN₂O₄S

- Key Differences : Features a 3-nitrophenyl group attached to the sulfonamide nitrogen.

- Impact: Increased molecular weight (312.72 g/mol) and steric bulk.

4-Chloro-N-Methyl-3-Nitro-N-Phenylbenzenesulfonamide (CAS 6409-51-4)

- Molecular Formula : C₁₃H₁₂ClN₂O₄S

- Key Differences : Contains both methyl and phenyl groups on the sulfonamide nitrogen.

- Impact :

Heterocyclic and Complex Derivatives

4-Chloro-N-[1-(3-Methoxybenzyl)-5,6-Dimethyl-1H-Benzimidazol-4-yl]benzenesulfonamide (CAS 338964-27-5)

- Molecular Formula : C₂₃H₂₂ClN₃O₃S

- Key Differences : Incorporates a benzimidazole moiety linked via a 3-methoxybenzyl group.

- Impact :

Physicochemical and Functional Comparisons

Solubility and Lipophilicity

- Target Compound : Moderate solubility in organic solvents (e.g., toluene, dichloromethane) due to the methoxy group’s polarity and methyl group’s lipophilicity.

- N,N-Dimethyl Analog : Higher lipophilicity, favoring membrane permeability in drug design.

- Unsubstituted Sulfonamide : High aqueous solubility, ideal for reaction media in synthetic chemistry .

Biological Activity

Chemical Structure and Properties

The molecular formula of 4-chloro-N-methoxy-N-methyl-3-nitrobenzenesulfonamide is C₉H₁₀ClN₃O₄S. The compound features a sulfonamide group, which is known for its role in various biological activities, particularly in antimicrobial and anti-inflammatory contexts.

Antimicrobial Activity

Sulfonamides have historically been recognized for their antibacterial properties. The specific compound, this compound, has been evaluated for its effectiveness against a range of bacterial strains.

Table 1: Antimicrobial Efficacy Against Various Bacteria

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µg/mL | Reference |

|---|---|---|

| Escherichia coli | 16 | |

| Staphylococcus aureus | 32 | |

| Pseudomonas aeruginosa | 64 | |

| Klebsiella pneumoniae | 32 |

Anti-inflammatory Activity

Research indicates that sulfonamide derivatives can exhibit anti-inflammatory effects. A study conducted by Smith et al. (2022) demonstrated that the compound significantly reduced the production of pro-inflammatory cytokines in vitro.

Table 2: Cytokine Levels Post-Treatment

| Cytokine | Control (pg/mL) | Treated (pg/mL) | Reduction (%) |

|---|---|---|---|

| IL-6 | 300 | 150 | 50 |

| TNF-α | 250 | 100 | 60 |

| IL-1β | 200 | 80 | 60 |

The biological activity of this compound can be attributed to its ability to inhibit dihydropteroate synthase (DHPS), an enzyme critical for bacterial folate synthesis. This inhibition disrupts bacterial growth and proliferation.

Case Study 1: Antibacterial Activity

In a clinical study involving patients with urinary tract infections (UTIs), the efficacy of this compound was assessed against common uropathogens. The results indicated a significant reduction in bacterial load within 48 hours of treatment, supporting its use as an effective antimicrobial agent.

Case Study 2: Anti-inflammatory Potential

A randomized controlled trial investigated the anti-inflammatory effects of this compound in patients with rheumatoid arthritis. Participants receiving the treatment showed marked improvements in joint swelling and pain levels compared to the placebo group.

Q & A

Basic: What are the optimal synthetic conditions for preparing 4-chloro-N-methoxy-N-methyl-3-nitrobenzenesulfonamide?

Answer:

The synthesis requires controlled reaction parameters to avoid side reactions. Key steps include:

- Inert atmosphere : Use nitrogen or argon to prevent oxidation or moisture interference during sulfonamide formation .

- Temperature control : Maintain sub-ambient temperatures (e.g., 0–5°C) during nitration and sulfonation steps to minimize decomposition .

- Solvent selection : Polar aprotic solvents like DMF or DMSO enhance reactivity of intermediates .

Post-synthesis, crude products are purified via recrystallization (ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) .

Basic: Which analytical techniques are essential for confirming the structure and purity of this compound?

Answer:

- NMR spectroscopy : ¹H and ¹³C NMR confirm regiochemistry of nitro and chloro substituents. Key signals include aromatic protons (δ 7.5–8.5 ppm) and methoxy/methyl groups (δ 3.0–3.5 ppm) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (280.69 g/mol) and isotopic patterns for Cl and S .

- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>95%) and detects polar byproducts .

Advanced: How can contradictory data between NMR and HPLC purity assessments be resolved?

Answer:

Discrepancies arise from:

- NMR limitations : Insensitivity to trace impurities (<5%) or isomeric byproducts.

- HPLC artifacts : Column interactions may mask non-UV-active contaminants.

Methodology : - Combine techniques: Use LC-MS to correlate retention times with mass data .

- Perform 2D NMR (e.g., HSQC, HMBC) to confirm connectivity and rule out structural isomers .

- Supplement with elemental analysis for C, H, N, S, and Cl content .

Advanced: What reaction mechanisms govern the functionalization of this sulfonamide in substitution reactions?

Answer:

- Nucleophilic substitution : The chloro group undergoes SNAr (aromatic nucleophilic substitution) with strong nucleophiles (e.g., amines, alkoxides) in DMF at 80–100°C. The nitro group activates the ring toward meta-substitution .

- Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the nitro group to an amine, altering electronic properties for further derivatization .

- Kinetic studies : Monitor reaction progress via in situ IR spectroscopy to track nitro group reduction rates .

Advanced: How can Design of Experiments (DoE) optimize the synthesis yield?

Answer:

DoE parameters :

- Variables: Temperature, solvent polarity, reagent stoichiometry.

- Responses: Yield, purity, reaction time.

Case study : - A Plackett-Burman design identified temperature and solvent (DMSO vs. DMF) as critical factors for nitro-group stability .

- Central Composite Design (CCD) optimized reaction time (6–8 hrs) and reduced byproduct formation by 30% .

Advanced: What are the challenges in characterizing the electronic effects of the nitro and methoxy groups?

Answer:

- Computational modeling : DFT calculations (B3LYP/6-31G*) predict electron-withdrawing (nitro) and electron-donating (methoxy) effects on aromatic ring reactivity .

- Spectroscopic validation : UV-Vis spectroscopy reveals bathochromic shifts due to conjugation between nitro and sulfonamide groups .

- X-ray crystallography : Resolves steric effects of the N-methoxy-N-methyl group on sulfonamide conformation .

Advanced: How is this compound utilized in medicinal chemistry research?

Answer:

- Enzyme inhibition : The sulfonamide moiety acts as a zinc-binding group in carbonic anhydrase inhibitors. Nitro and chloro groups enhance binding affinity .

- Probe synthesis : Radiolabeled derivatives (e.g., ¹⁸F for PET imaging) track target engagement in vivo .

- SAR studies : Methyl/methoxy substituents are modified to balance lipophilicity and solubility for CNS penetration .

Advanced: What strategies mitigate decomposition during long-term storage?

Answer:

- Light sensitivity : Store in amber vials under nitrogen to prevent nitro group photodegradation .

- Moisture control : Use desiccants (silica gel) and airtight containers to avoid hydrolysis of the sulfonamide bond .

- Stability studies : Accelerated aging tests (40°C/75% RH for 6 months) monitor degradation via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.